molecular formula C17H18N4OS B12149838 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12149838
M. Wt: 326.4 g/mol
InChI Key: GGYLXSOAPZGKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: The ethoxyphenyl and phenylmethylthio groups are introduced through substitution reactions using suitable reagents and catalysts.

For example, the synthesis might start with the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to form the triazole ring. Subsequent substitution reactions introduce the phenylmethylthio group.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and substituents can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides, aryl halides, and various catalysts are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its triazole core, which is common in many drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl and phenylmethylthio groups may enhance binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
  • 5-(4-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
  • 5-(4-Fluorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Uniqueness

5-(4-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4OS/c1-2-22-15-10-8-14(9-11-15)16-19-20-17(21(16)18)23-12-13-6-4-3-5-7-13/h3-11H,2,12,18H2,1H3

InChI Key

GGYLXSOAPZGKOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.